
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Descripción general
Descripción
3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, also known as DFCBA, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule with a number of unique properties that make it an attractive choice for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid is not fully understood. However, it is believed to interact with a variety of enzymes and other proteins, including cytochrome P450 and proteases. In addition, it has been shown to interact with a number of lipids, including phospholipids and cholesterol. These interactions are believed to be responsible for its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the production of toxic metabolites. It has also been shown to inhibit the activity of proteases, leading to a decrease in the degradation of proteins. In addition, it has been shown to interact with a number of lipids, leading to a decrease in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has a number of advantages for laboratory experiments. It is a relatively stable molecule and is easy to synthesize. In addition, it has a number of unique properties that make it an attractive choice for laboratory experiments. However, it also has a number of limitations. It is relatively expensive and can be difficult to purify. In addition, it can be toxic if not handled properly.
Direcciones Futuras
There are a number of potential future directions for the use of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid in scientific research. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials and polymers. In addition, it could be used in the development of new diagnostic tools and in the study of enzyme and protein function. Finally, it could be used in the study of the biochemical and physiological effects of environmental pollutants.
Aplicaciones Científicas De Investigación
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has a number of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of a number of biologically active molecules, including antifungal agents, insecticides, and anticancer agents. In addition, this compound has been used to study the mechanism of action of a variety of enzymes, including cytochrome P450 and proteases.
Propiedades
IUPAC Name |
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLACECDSZPPJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)
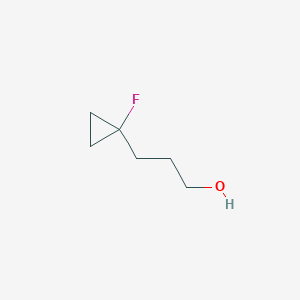
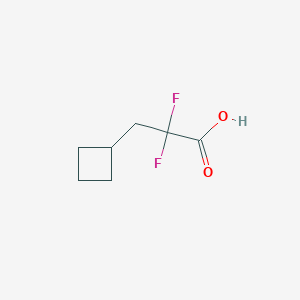
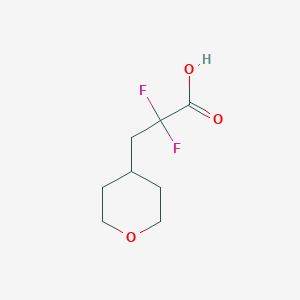
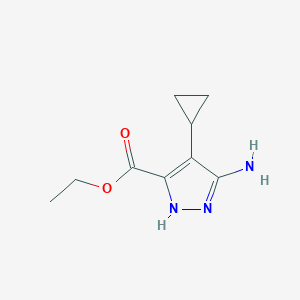
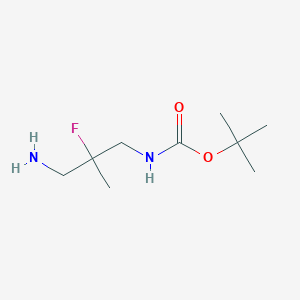
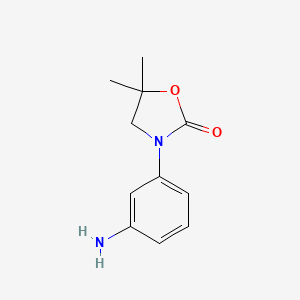
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)

![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)
![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)